molecular formula C9H11FO B13442805 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

Cat. No.: B13442805
M. Wt: 154.18 g/mol
InChI Key: RZECLRLFIMJAPM-UHFFFAOYSA-N
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Description

7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is a bicyclic aldehyde featuring a norbornene framework with a fluorine atom at position 7 and a methyl group at position 3. This compound is of interest in asymmetric catalysis and organic synthesis due to its rigid bicyclic structure and the electronic effects imparted by the fluorine substituent.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

7-fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C9H11FO/c1-5-6-2-3-7(9(6)10)8(5)4-11/h2-9H,1H3

InChI Key

RZECLRLFIMJAPM-UHFFFAOYSA-N

Canonical SMILES

CC1C2C=CC(C1C=O)C2F

Origin of Product

United States

Preparation Methods

The synthesis of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be achieved through several routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the fluorine atom and the methyl group can be achieved through subsequent functionalization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Diels–Alder Reactions

The bicyclic framework enables participation as a dienophile in asymmetric Diels–Alder reactions. A rhodium-catalyzed reaction with cyclopentadiene (2 ) yields 2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde derivatives (e.g., 3 ) with high exo selectivity (97.5:2.5 dr) and enantioselectivity (62% ee) under mild conditions (−20°C, 5 mol% catalyst) .

Reaction ComponentConditionsOutcomeSource
Cyclopentadiene + AldehydeRhodium catalyst (M1 ), −20°C87% yield, 62% ee, 97.5:2.5 dr (exo)

The fluorine substituent likely enhances dienophile reactivity by polarizing the carbonyl group, while the methyl group contributes to steric control over the transition state.

Lewis Acid-Catalyzed Activation

The aldehyde carbonyl can coordinate to chiral Lewis acids like ruthenium complexes (M3 ), enabling enantioselective transformations. For example, Ru(II) catalysts activate methacrolein analogs for cycloadditions, achieving 99% ee and 93% de (exo) at −78°C .

Proposed Mechanism :

  • Aldehyde coordinates to Ru through the carbonyl oxygen.

  • Steric shielding by the binaphthyl ligand directs diene approach.

  • exo transition state dominates due to bicyclic strain relief .

Hydrogenation and Transfer Hydrogenation

The aldehyde group is reducible to primary alcohols. Asymmetric transfer hydrogenation using Ru-TsDPEN catalysts (e.g., M4 ) can achieve high enantioselectivity (>99% ee) via bifunctional catalysis . The fluorinated bicyclic system may stabilize transition states through dipole interactions.

Key Factors :

  • Metal stereogenicity (e.g., S-Ru) dictates product configuration.

  • Fluorine’s electron-withdrawing effect accelerates hydride transfer .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl), similar bicyclic aldehydes undergo hydrolysis or ketalization. For example, 7-oxabicyclo derivatives form stable hemiacetals, though hydrolysis of sterically hindered ketals may require harsh conditions .

Cycloadditions and Ring-Opening Reactions

The strained norbornene system participates in [2+2] or [3+2] cycloadditions. Nitroolefins react with α′-ethoxycarbonyl cyclopentenones via hydrogen-bond catalysis to form bicyclo[2.2.1]heptane carboxylates , suggesting potential for analogous reactions with fluorinated aldehydes.

Functional Group Transformations

  • Oxidation : The aldehyde oxidizes to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

  • Nucleophilic Addition : Grignard reagents add to the aldehyde, forming secondary alcohols. Steric hindrance from the methyl group may slow kinetics .

Scientific Research Applications

7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group is reactive and can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular Data of Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features (from Evidence)
Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde C₈H₁₀O 122.16 None Base structure; CAS 5453-80-5
3-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde C₉H₁₂O 136.19 Methyl at C3 Studied for safety; not for fragrance/flavor
2,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde C₁₀H₁₄O 150.22 Methyl at C2 and C3 Density: 1.047 g/cm³; BP: 199°C
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde C₁₄H₁₃NO₃ 243.26 4-Nitrophenyl at C3 High yield (95%), 92% ee in Diels-Alder
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde (Target) C₉H₁₁FO 154.18 (estimated) Fluoro at C7, methyl at C3 Predicted enhanced electrophilicity from F

Key Observations :

  • The fluorine atom in the target compound increases molecular weight compared to non-fluorinated analogs (e.g., 3-methyl derivative: 136.19 vs. 154.18 g/mol).
  • Methyl groups at C3 (as in 3-methyl and target compounds) introduce steric bulk, while aryl substituents (e.g., 4-nitrophenyl) add electronic modulation .

Reactivity in Catalytic Reactions

Table 2: Catalytic Performance in Diels-Alder Reactions

Compound Reaction Conditions Yield (%) ee (%) exo:endo Ratio Source
2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde (3) Rh-catalyzed, −20°C 87 62 97.5:2.5
3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde (4e) Organocatalyst, RT 95 92 Not reported
3-(4-Methoxyphenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde (4b) Similar to 4e 81 Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., 4-nitrophenyl) enhance reactivity and enantioselectivity in Diels-Alder reactions due to increased electrophilicity of the aldehyde .
  • The target compound’s fluorine substituent (also electron-withdrawing) is expected to similarly improve reaction rates and selectivity, though direct data are needed.

Key Observations :

  • Bicyclic aldehydes are typically classified as flammable liquids (UN Class 3), requiring careful handling .
  • Fluorine’s electronegativity may reduce flammability but could introduce new toxicity concerns, necessitating further study.

Stereochemical Considerations

  • Enantiomer separation via HPLC with chiral columns (e.g., Chiralcel OJ-H) is common for bicyclic aldehydes .
  • The target compound’s stereochemistry at C7 (fluoro) and C3 (methyl) may influence diastereoselectivity, analogous to 4-nitrophenyl derivatives achieving >90% ee .

Biological Activity

7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde, with the CAS number 165555-20-4, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is C9H11FO, with a molar mass of 154.18 g/mol. Its density is approximately 1.11 g/cm³, and it has a predicted boiling point of around 198°C .

PropertyValue
Molecular FormulaC9H11FO
Molar Mass154.18 g/mol
Density1.11 g/cm³
Boiling Point198°C
CAS Number165555-20-4

Biological Activity Overview

Research indicates that compounds similar to 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The structure of bicyclic compounds often allows for unique interactions with biological targets.

Antimicrobial Activity

Preliminary studies suggest that bicyclic aldehydes can inhibit the growth of certain bacteria and fungi. For instance, compounds with similar structures have been shown to disrupt cell membranes or inhibit key metabolic pathways in microbial organisms.

Anti-inflammatory Properties

Bicyclic compounds have been investigated for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

The mechanisms through which 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, affecting metabolic pathways in pathogens.
  • Membrane Disruption : The lipophilic nature of bicyclic structures may allow them to integrate into microbial membranes, leading to cell lysis.
  • Receptor Modulation : Potential interactions with cellular receptors involved in inflammation and immune responses.

Study on Antimicrobial Activity

A study conducted on structurally related bicyclic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using standard disk diffusion methods, showing zones of inhibition ranging from 10 mm to 20 mm depending on concentration .

Study on Anti-inflammatory Effects

In vitro studies have indicated that similar bicyclic aldehydes can reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory responses .

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